Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid (CAS 860617-71-6)
Abstract
In the landscape of contemporary organic synthesis and medicinal chemistry, heterocyclic boronic acids stand out as pivotal building blocks. This guide provides a comprehensive technical overview of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, a reagent of growing importance. This document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers aiming to leverage this versatile compound in drug discovery and the development of novel materials.
Core Chemical and Physical Properties
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a stable, typically off-white solid. Its utility in organic synthesis is deeply rooted in its distinct structural features and physicochemical properties.
| Property | Value |
| CAS Number | 860617-71-6 |
| Molecular Formula | C₆H₇BN₂O₂[1][2] |
| Molecular Weight | 149.94 g/mol [2][3] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98%[3] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO |
| Storage | 2-8°C, sealed in a dry environment[4] |
The molecule's pyrrole ring is an electron-rich aromatic heterocycle. The N-methylation enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen atom. The cyano group at the 5-position is a potent electron-withdrawing group, which modulates the electronic character of the pyrrole ring, thereby influencing the reactivity of the boronic acid moiety.
Synthesis and Mechanistic Rationale
The synthesis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a multi-step process that demands precise control of reaction conditions. A prevalent and effective method involves the directed lithiation of a pre-functionalized pyrrole, followed by a borylation step.
Generalized Synthetic Workflow
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Step 1: Lithiation
-
In a flame-dried, multi-neck flask under an inert argon atmosphere, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.
-
Stir the resulting mixture at -78°C for 1-2 hours.
Scientific Rationale: The proton at the C5 position of the pyrrole ring is the most acidic due to the inductive effects of the ring nitrogen and the electron-withdrawing cyano group. n-Butyllithium, a strong organometallic base, selectively deprotonates this position. The cryogenic temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.
Step 2: Borylation
-
To the cold solution of the lithiated pyrrole, add triisopropyl borate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
Scientific Rationale: The nucleophilic carbanion attacks the electrophilic boron atom of the triisopropyl borate. A slight excess of the borate ester ensures the reaction proceeds to completion.
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture to 0°C and carefully quench with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the boronate ester.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Self-Validation: The acidic workup is essential for the conversion of the boronate ester to the final boronic acid. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and HPLC.[5]
Reactivity and Applications in Cross-Coupling
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.[6]
Representative Protocol: Suzuki-Miyaura Coupling
Objective: Couple 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equivalent)
-
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., dioxane/water or DME/water)
Procedure:
-
Combine the aryl bromide, boronic acid, palladium catalyst, and base in a reaction vessel.
-
De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by chromatography.[7][8]
Authoritative Grounding: The choice of catalyst, base, and solvent is critical and often substrate-dependent. For nitrogen-containing heterocycles, catalysts with bulky, electron-rich phosphine ligands can be particularly effective.[9] The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6]
Role in Drug Discovery
Boronic acids are integral to modern drug discovery, with several FDA-approved drugs containing this moiety.[10][11][12] The 1-methyl-5-cyanopyrrole scaffold, readily accessible through this boronic acid, is of significant interest in medicinal chemistry.
-
Kinase Inhibitors: The pyrrole core can serve as a scaffold for kinase inhibitors, with the cyano group potentially acting as a hydrogen bond acceptor in the enzyme's active site.[9]
-
Aldosterone Synthase Inhibitors: The related 3-cyano-1-methyl-1H-indole-2-yl moiety has been incorporated into potent and selective inhibitors of aldosterone synthase (CYP11B2), highlighting the value of such functionalized heterocycles in targeting specific enzymes.[13]
-
Structure-Activity Relationship (SAR) Studies: The modular nature of the Suzuki-Miyaura coupling allows for the rapid synthesis of compound libraries, accelerating SAR studies to optimize potency and pharmacokinetic profiles.[14]
Safety, Handling, and Storage
Safety Precautions:
-
Always handle this compound in a well-ventilated area or a fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]
-
Avoid inhalation of dust and contact with skin and eyes.[16][17]
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
For long-term stability, refrigeration at 2-8°C under an inert atmosphere is recommended.[4]
-
Boronic acids can be sensitive to moisture; handle under dry conditions and protect from moisture.
References
- Vertex AI Search. (n.d.). Safety Data Sheet 860617-71-6.
- Apollo Scientific. (n.d.). 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BLDpharm. (n.d.). 860617-71-6|(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid.
- CymitQuimica. (n.d.). (5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid.
- Guidechem. (n.d.). Ácido 5-ciano-1-metil-1H-pirrol-2-ilborónico.
- BIOFOUNT. (n.d.). 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid.
- Molecules. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- WELD-ON. (n.d.).
- Molecules. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- PubChem. (n.d.). (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Fisher Scientific. (2021). Safety Data Sheet.
- The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
- Organic Syntheses. (n.d.).
- AR-P 617 Series. (2021).
- Journal of Medicinal Chemistry. (2015). Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)
- Molecules. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery.
- European Journal of Medicinal Chemistry. (2020). Design and discovery of boronic acid drugs.
- Molecules. (n.d.).
- Molecules. (2025). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents.
- Smolecule. (n.d.). (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid.
- ChemScene. (n.d.). 2225181-57-5 | (5-Cyano-2-cyclopropylphenyl)boronic acid.
- ACS Infectious Diseases. (2024). Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri.
- PubChem. (n.d.). 5-Cyanothiophene-2-boronic acid.
Sources
- 1. Page loading... [guidechem.com]
- 2. 860617-71-6|5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid|5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid|-范德生物科技公司 [bio-fount.com]
- 3. 860617-71-6 Cas No. | 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 860617-71-6|(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. allresist.com [allresist.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]




